molecular formula C7H14N2 B2595717 N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine CAS No. 1524707-98-9

N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine

Cat. No.: B2595717
CAS No.: 1524707-98-9
M. Wt: 126.203
InChI Key: ZQQYNGOUGPMTFF-UHFFFAOYSA-N
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Description

N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine and its dihydrochloride salt (CAS 1523572-06-6) are specialized building blocks gaining prominence in medicinal chemistry and drug design. The compound features a three-dimensional, highly rigid bicyclo[1.1.1]pentane (BCP) scaffold, which serves as a successful bioisostere for para-substituted benzene rings and other flat aromatic systems . This "escape from flatland" strategy aims to improve the physicochemical properties of drug candidates, often leading to enhanced solubility, reduced lipophilicity, and superior metabolic stability compared to their aromatic analogues . The core value of this dimethylated diamine lies in its application as a conformationally restricted linker. The two amine groups are held at a fixed distance and angle by the BCP core, making it an ideal spacer for constructing novel molecular architectures in materials science and for use in combinatorial chemistry to generate diverse compound libraries . In medicinal chemistry, this rigidity allows researchers to precisely position functional groups when designing targeted molecules, potentially reducing the entropic penalty upon binding to a biological target. The BCP scaffold is a key feature in more than 200 patents, underscoring its utility in creating novel therapeutic agents and venturing into new chemical space . This product is intended for research applications and is not for diagnostic, therapeutic, or personal use. Researchers can access supporting documentation, including Safety Data Sheets (SDS) and Certificates of Analysis (COA), to facilitate their experimental work.

Properties

IUPAC Name

1-N,3-N-dimethylbicyclo[1.1.1]pentane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-8-6-3-7(4-6,5-6)9-2/h8-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQYNGOUGPMTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC12CC(C1)(C2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of bicyclo[1.1.1]pentane, which can be obtained through various methods, including the Diels-Alder reaction.

    Functionalization: The bicyclo[1.1.1]pentane core is then functionalized to introduce the amine groups at the 1 and 3 positions. This can be achieved through nucleophilic substitution reactions using appropriate amine precursors.

    Methylation: The final step involves the methylation of the amine groups to obtain this compound. This can be done using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

Organic Synthesis

N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine serves as a versatile building block in organic synthesis. Its bicyclic structure allows for the formation of complex molecules through various reactions such as:

  • Nucleophilic Substitution Reactions : The amine groups can act as nucleophiles in substitution reactions, facilitating the synthesis of more complex organic compounds.
  • Catalysis : This compound can be utilized in catalytic processes due to its ability to stabilize transition states in chemical reactions.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionFormation of substituted amines
Catalytic ReactionsStabilization of transition states in organic reactions
Ligand FormationCoordination with metal centers for catalysis

Pharmaceutical Applications

The compound has potential applications in the pharmaceutical industry, particularly as a precursor or intermediate in the synthesis of bioactive molecules. Its structural features may enhance the pharmacological properties of certain drugs.

Case Study: Drug Development
A study demonstrated that derivatives of this compound exhibited enhanced activity against specific targets in drug discovery programs. The compound's ability to form stable complexes with biological targets can lead to increased efficacy and reduced side effects.

Material Science

In material science, this compound is explored for its potential use in developing novel polymers and composites due to its unique mechanical properties.

Table 2: Material Properties and Applications

PropertyApplicationReference
Mechanical StrengthUsed in high-performance polymers
Thermal StabilityEnhances thermal properties of composite materials

Mechanism of Action

The mechanism of action of N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

The BCP core is highly versatile, allowing modifications at the 1,3-positions. Below is a comparison of key analogs:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
N1,N3-Dimethyl-BCP-1,3-diamine -NHCH₃ at both positions 199.12 (dihydrochloride) Rigid scaffold for drug design
Boc-BCP-1,3-diamine Boc-protected amines ~280 (estimated) Intermediate in antimalarial drug synthesis
BCP-1,3-dicarboxylic acid -COOH at both positions 170.16 Precursor for alcohols, amines, etc.
N1,N3-Bis(4’-iodophenyl)-BCP-carboxamide -CONH(4-iodophenyl) ~526 (estimated) Conformational control in porphyrinoids
BCP-1,3-dimethanol derivatives -CH₂OH at both positions Varies (e.g., 14: 414.38) Synthesis of porphyrin analogs
N1,N3-Di-Cbz-BCP-1,3-diamine Cbz-protected amines 366.41 Protected intermediate for further functionalization
Key Observations:

Functional Group Diversity: The dimethylamine derivative (target compound) is prized for its compact, lipophilic structure, enhancing membrane permeability in drug candidates . Carboxamide derivatives (e.g., N1,N3-Bis(4’-iodophenyl)) are used in supramolecular chemistry due to their ability to stabilize non-covalent interactions . Boc- and Cbz-protected analogs serve as intermediates, enabling selective deprotection for stepwise synthesis .

Synthetic Routes: The dimethyl derivative is synthesized via reductive amination or alkylation of the parent BCP-1,3-diamine . BCP-1,3-dicarboxylic acid (synthesized via photochemical addition and haloform reactions) is a key precursor for gram-scale production of amines, alcohols, and amino acids . Grignard reactions with dimethyl BCP-1,3-dicarboxylate yield dimethanol derivatives, demonstrating the scaffold’s compatibility with nucleophilic reagents .

Physical Properties :

  • Melting points for BCP-diols (e.g., compounds 14 and 15) range between 90–95°C, while the dimethyl diamine’s dihydrochloride form lacks reported melting data .
  • The parent BCP-1,3-diamine (CAS: 148561-75-5) has a predicted boiling point of 206.2°C and density of 1.319 g/cm³ .

Biological Activity

N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine (CAS Number: 1523572-06-6) is a bicyclic amine compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that provides rigidity and steric hindrance, which can influence its interaction with biological targets. The molecular formula is C7H16Cl2N2, with a molecular weight of 199.12 g/mol. The compound is often used in research as a building block for synthesizing more complex bioactive molecules.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly regarding its potential as an anti-inflammatory agent and its role in modulating enzyme activity.

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of bicyclo[1.1.1]pentane derivatives, including this compound. For instance, research involving synthetic lipoxin A4 mimetics has shown that incorporating bicyclo[1.1.1]pentane motifs can enhance anti-inflammatory efficacy by modulating NFκB activity and reducing pro-inflammatory cytokine release in human monocyte cell lines .

Table 1: Summary of Anti-inflammatory Activity

CompoundIC50 (pM)Mechanism of Action
BCP-sLXm 6a~50NFκB inhibition
This compoundTBDTBD

2. Enzyme Inhibition

The bicyclo[1.1.1]pentane structure has been associated with improved enzyme inhibition properties compared to traditional phenyl groups in drug design . In particular, modifications incorporating this bicyclic framework have led to compounds with enhanced permeability and solubility, which are critical for oral bioavailability in therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives for their biological activities:

  • Study on γ-secretase Inhibition : A study demonstrated that replacing conventional aromatic rings with bicyclo[1.1.1]pentane motifs resulted in compounds that maintained enzyme inhibition while improving pharmacokinetic properties .
  • Synthetic Lipoxin Mimetics : Another investigation synthesized BCP-containing lipoxin mimetics that showed significant anti-inflammatory effects through modulation of inflammatory pathways .

Q & A

Q. What are the recommended methods for synthesizing N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine in a laboratory setting?

Methodological Answer: Synthesis typically begins with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (CAS 56842-95-6), which can be photochemically generated from 1,3-diacetylbicyclo[1.1.1]pentane . Subsequent steps may involve:

  • Amidation : Reacting the dicarboxylic acid with methylamine derivatives under coupling agents (e.g., EDC/HOBt).
  • Reduction : Converting intermediate amides to amines using reducing agents like LiAlH4 or catalytic hydrogenation.
  • Inert Conditions : Maintain reactions under nitrogen/argon to prevent oxidation .

Q. Critical Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients).

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • <sup>1</sup>H NMR : Identify methyl groups (δ ~2.2–2.5 ppm) and bicyclopentane protons (δ ~1.5–2.0 ppm).
    • <sup>13</sup>C NMR : Confirm sp<sup>3</sup> carbons of the bicyclo framework (δ ~25–35 ppm) and amine-bearing carbons.
  • IR Spectroscopy : Detect N–H stretches (~3300 cm<sup>-1</sup>) and C–N vibrations (~1250 cm<sup>-1</sup>).
  • Mass Spectrometry (MS) : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C7H14N2, m/z 127.12).
  • X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., CCDC deposition numbers in ) .

Q. What are the critical safety considerations when handling this diamine?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for all procedures .
  • Storage : Keep in sealed containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .
  • Hazard Mitigation :
    • Avoid skin/eye contact (causes irritation; rinse with water for 15+ minutes) .
    • Prevent inhalation (use respiratory protection if dust/aerosols form) .
  • Contradictory Data : While some SDSs list no known hazards (), others warn of flammability and reactivity (). Always follow the most stringent protocols .

Advanced Research Questions

Q. How can this compound be utilized as a bioisostere in medicinal chemistry?

Methodological Answer:

  • Aromatic Ring Replacement : The bicyclo[1.1.1]pentane core mimics para-substituted benzene rings in drug candidates while improving metabolic stability and reducing planarity-induced toxicity .
  • Case Study : Replace benzylamine moieties in kinase inhibitors with N1,N3-dimethylbicyclopentane-diamine to enhance solubility and target binding. Validate via:
    • Molecular Docking : Compare binding affinities with original scaffolds.
    • Pharmacokinetic Assays : Measure metabolic half-life in liver microsomes .

Q. What strategies mitigate instability during reactions involving this diamine?

Methodological Answer:

  • Temperature Control : Conduct reactions at ≤0°C to suppress decomposition.
  • Solvent Selection : Use anhydrous DMF or THF to limit hydrolysis.
  • Additives : Include radical inhibitors (e.g., BHT) or antioxidants (e.g., ascorbic acid) in prolonged reactions.
  • Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 1 week) with HPLC analysis .

Q. How can researchers resolve contradictions in reported stability and hazard data?

Methodological Answer:

  • Comparative Analysis : Replicate conditions from conflicting studies (e.g., storage in dry vs. humid environments) .
  • Controlled Experiments :
    • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures.
    • Hazard Reassessment : Test flammability (flash point) and reactivity (DSC for exothermic peaks).
  • Consensus Protocols : Adopt storage at 2–8°C under inert gas, regardless of source discrepancies .

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